molecular formula C16H22O6 B14734241 Dibutyl benzene-1,2-dicarboperoxoate CAS No. 5393-64-6

Dibutyl benzene-1,2-dicarboperoxoate

Cat. No.: B14734241
CAS No.: 5393-64-6
M. Wt: 310.34 g/mol
InChI Key: KCZPIRURBZQONL-UHFFFAOYSA-N
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Description

Dibutyl benzene-1,2-dicarboperoxoate is an organic compound with the molecular formula C16H22O6. It is a derivative of benzene, characterized by the presence of two butyl groups and two peroxo groups attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutyl benzene-1,2-dicarboperoxoate can be synthesized through the esterification of benzene-1,2-dicarboxylic acid with butanol in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. The reaction can be represented as follows:

C6H4(COOH)2+2C4H9OHC6H4(COOC4H9)2+2H2O\text{C}_6\text{H}_4(\text{COOH})_2 + 2 \text{C}_4\text{H}_9\text{OH} \rightarrow \text{C}_6\text{H}_4(\text{COOC}_4\text{H}_9)_2 + 2 \text{H}_2\text{O} C6​H4​(COOH)2​+2C4​H9​OH→C6​H4​(COOC4​H9​)2​+2H2​O

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in reactors equipped with reflux condensers to ensure efficient conversion of the reactants. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

Dibutyl benzene-1,2-dicarboperoxoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding peroxides.

    Reduction: Reduction reactions can convert the peroxo groups to hydroxyl groups.

    Substitution: The butyl groups can be substituted with other alkyl or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require the presence of a catalyst or a strong base to facilitate the exchange of functional groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield dibutyl benzene-1,2-dicarboxylate, while reduction can produce dibutyl benzene-1,2-dihydroxycarboxylate.

Scientific Research Applications

Dibutyl benzene-1,2-dicarboperoxoate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.

    Biology: The compound has been studied for its potential cytotoxic activity and its role in biological systems.

    Medicine: Research has explored its potential use in drug development and as a therapeutic agent.

    Industry: It is utilized as a plasticizer in the production of polymers and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of dibutyl benzene-1,2-dicarboperoxoate involves its interaction with molecular targets and pathways within biological systems. The peroxo groups in the compound can generate reactive oxygen species (ROS), which can induce oxidative stress and damage cellular components. This property is exploited in its cytotoxic activity against certain cell lines.

Comparison with Similar Compounds

Similar Compounds

    Dibutyl phthalate: A similar compound with two butyl groups attached to a benzene ring through ester bonds.

    Diethyl phthalate: Another phthalate ester with ethyl groups instead of butyl groups.

    Dimethyl phthalate: A phthalate ester with methyl groups.

Uniqueness

Dibutyl benzene-1,2-dicarboperoxoate is unique due to the presence of peroxo groups, which impart distinct chemical reactivity and biological activity compared to other phthalate esters. Its ability to generate ROS makes it valuable in research focused on oxidative stress and cytotoxicity.

Properties

CAS No.

5393-64-6

Molecular Formula

C16H22O6

Molecular Weight

310.34 g/mol

IUPAC Name

dibutyl benzene-1,2-dicarboperoxoate

InChI

InChI=1S/C16H22O6/c1-3-5-11-19-21-15(17)13-9-7-8-10-14(13)16(18)22-20-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3

InChI Key

KCZPIRURBZQONL-UHFFFAOYSA-N

Canonical SMILES

CCCCOOC(=O)C1=CC=CC=C1C(=O)OOCCCC

Origin of Product

United States

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